molecular formula C14H6Cl2N2O4S B15000438 3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene

3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene

Cat. No.: B15000438
M. Wt: 369.2 g/mol
InChI Key: AURVCAJICAGHPI-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene is a synthetic organic compound belonging to the benzothiophene family. This compound is characterized by the presence of chloro and nitro substituents on the benzothiophene ring, which imparts unique chemical and physical properties. Benzothiophenes are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene typically involves multi-step organic reactions. One common method is the nitration of 3-chloro-2-(4-chlorophenyl)-1-benzothiophene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro groups can undergo bioreduction, forming reactive intermediates that can interact with cellular components .

Properties

Molecular Formula

C14H6Cl2N2O4S

Molecular Weight

369.2 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)-4,6-dinitro-1-benzothiophene

InChI

InChI=1S/C14H6Cl2N2O4S/c15-8-3-1-7(2-4-8)14-13(16)12-10(18(21)22)5-9(17(19)20)6-11(12)23-14/h1-6H

InChI Key

AURVCAJICAGHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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